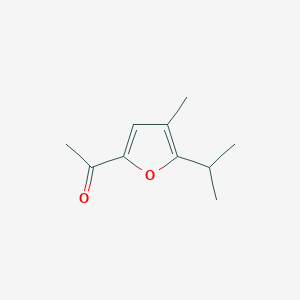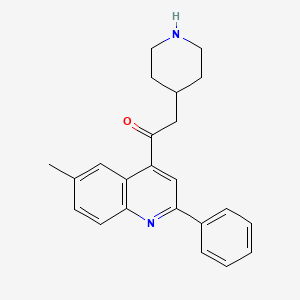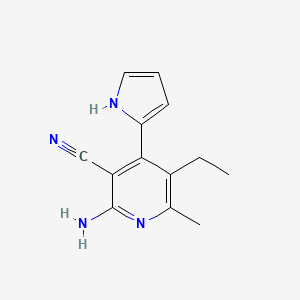
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine and a suitable aromatic compound.
Alkyne Formation: The phenylbutynyl group can be synthesized through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Triazole Ring Formation: The final step involves the cyclization of the intermediate compounds to form the triazole ring. This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into simpler ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can interact with metal ions or other functional groups, affecting the overall biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups.
4-Bromobiphenyl: A simpler brominated biphenyl compound.
4-Bromophenol: A brominated phenol with hydroxyl functionality.
Uniqueness
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring with bromophenyl and phenylbutynyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88557-72-6 |
|---|---|
Molecular Formula |
C18H14BrN3 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
4-[1-(4-bromophenyl)-1-phenylbut-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14BrN3/c1-2-12-18(22-13-20-21-14-22,15-6-4-3-5-7-15)16-8-10-17(19)11-9-16/h1,3-11,13-14H,12H2 |
InChI Key |
MJYXVFCMEJFIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)

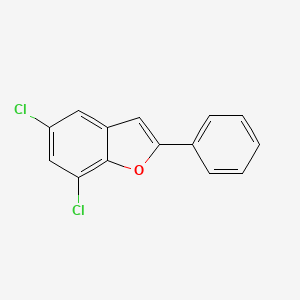
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
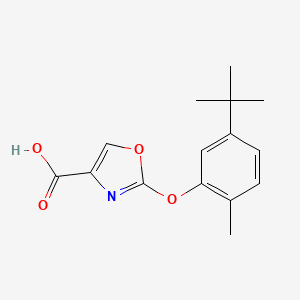
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)

